2-[(4-Ethylcyclohexyl)amino]ethan-1-ol
Overview
Description
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. It features a cyclohexyl group attached to an amino group, which in turn is connected to an ethan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-ethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The compound can be reduced to form a secondary amine.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) are typically employed.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of secondary amines.
Substitution: : Formation of alkyl halides or sulfonates.
Scientific Research Applications
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound can be used as a reagent in biochemical assays and studies involving amino alcohols.
Medicine: : It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: : It is used in the production of various chemical products, including surfactants and polymers.
Mechanism of Action
The mechanism by which 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol exerts its effects depends on its specific application
Comparison with Similar Compounds
2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is similar to other amino alcohols, such as ethanolamine and propanolamine. its unique structure, particularly the presence of the 4-ethylcyclohexyl group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Similar Compounds
Ethanolamine: : A simple amino alcohol with two hydroxyl groups.
Propanolamine: : An amino alcohol with a longer alkyl chain.
Cyclohexylamine: : A cycloalkylamine without the hydroxyl group.
Properties
IUPAC Name |
2-[(4-ethylcyclohexyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)11-7-8-12/h9-12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAAXUFCMHOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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